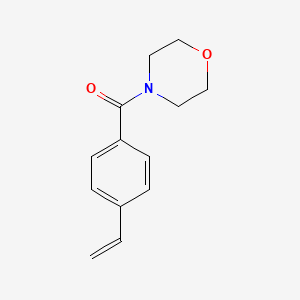
1,2-Bis(dimethylamino)tetramethyldisilane
Vue d'ensemble
Description
1,2-Bis(dimethylamino)tetramethyldisilane is an organosilicon compound with the molecular formula C8H24N2Si2. It is a colorless to yellow liquid with a distinctive ammonia-like odor. This compound is highly flammable and insoluble in water but soluble in most organic solvents. It is widely used as a silicone reagent and intermediate in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Bis(dimethylamino)tetramethyldisilane is typically prepared through a hydrosilation reaction. One common method involves reacting chlorosilanes with dimethylamine under either alkaline or acidic conditions . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilation reactions. The process requires precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Safety measures are crucial due to the compound’s flammability and reactivity with moisture .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(dimethylamino)tetramethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can produce a variety of organosilicon derivatives .
Applications De Recherche Scientifique
1,2-Bis(dimethylamino)tetramethyldisilane has diverse applications in scientific research:
Chemistry: It is used as a catalyst and reducing agent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which 1,2-bis(dimethylamino)tetramethyldisilane exerts its effects involves its ability to introduce dimethylamino functional groups into organic molecules. This is achieved through nucleophilic substitution reactions, where the dimethylamino groups replace other functional groups in the target molecule. The compound’s reactivity with moisture and protic solvents also plays a role in its chemical behavior .
Comparaison Avec Des Composés Similaires
Tetramethyldisilane: Similar in structure but lacks the dimethylamino groups.
Hexamethyldisilane: Contains six methyl groups but no dimethylamino groups.
Dimethyldichlorosilane: Contains two chlorine atoms instead of dimethylamino groups.
Uniqueness: 1,2-Bis(dimethylamino)tetramethyldisilane is unique due to the presence of two dimethylamino groups, which confer distinct reactivity and functionalization capabilities.
Propriétés
IUPAC Name |
N-[[dimethylamino(dimethyl)silyl]-dimethylsilyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24N2Si2/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGQODRSIIXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)[Si](C)(C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/structure/B3120621.png)




![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)

